1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione
Description
1-(4-{6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione is a structurally complex molecule featuring a pyrrolidine-2,5-dione (succinimide) core linked to a 6-phenyl-2-azaspiro[3.3]heptane moiety via a phenyl-carboxylate bridge. The spirocyclic system introduces conformational rigidity, which may enhance binding specificity in biological systems.
Properties
IUPAC Name |
1-[4-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-20-10-11-21(27)25(20)19-8-6-17(7-9-19)22(28)24-14-23(15-24)12-18(13-23)16-4-2-1-3-5-16/h1-9,18H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWYDWBHCBBSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C19H22N2O2
- Molecular Weight : 306.39 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antiglycation Properties : The compound demonstrates the ability to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and other age-related diseases .
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Cycloaddition Reactions : Utilizing azomethine ylides in cycloaddition reactions to form spiro compounds.
- Carbonylation Reactions : Incorporating carbonyl groups to enhance biological activity.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Studies
Several studies have highlighted the potential of this compound in various therapeutic contexts:
- Diabetes Management : A study demonstrated that derivatives similar to this compound effectively reduced AGE formation in vitro, suggesting a role in managing diabetic complications .
- Neuroprotective Effects : Research indicates that related spiro compounds may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells .
- Cancer Research : Preliminary findings suggest that this compound could inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Scientific Research Applications
The compound 1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications in medicinal chemistry, material science, and biological research, supported by case studies and data tables.
Molecular Formula
The molecular formula of the compound is .
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of spirocyclic compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to This compound can inhibit tumor growth by inducing apoptosis in cancer cells.
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The spirocyclic structure allows for interactions with neurotransmitter receptors, which could modulate neuronal activity.
Table 1: Summary of Medicinal Applications
| Application | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Modulates neurotransmitter receptors |
Material Science
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers. Its unique structure allows for enhanced mechanical properties and thermal stability when incorporated into polymer matrices.
Nanotechnology
In nanotechnology, compounds like this one are explored for their potential use in drug delivery systems. The spirocyclic structure can facilitate the encapsulation of therapeutic agents, improving their solubility and bioavailability.
Biological Research
Enzyme Inhibition Studies
Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Understanding these interactions can lead to insights into metabolic diseases and the development of new therapeutic strategies.
Case Studies
Recent research has highlighted the use of similar compounds in clinical trials aimed at evaluating their efficacy against specific diseases. For example, a study on a related spirocyclic derivative showed promising results in reducing symptoms of schizophrenia by targeting dopaminergic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrrolidine-2,5-dione Derivatives
The pyrrolidine-2,5-dione scaffold is a common feature in bioactive molecules. Key comparisons include:
Key Observations :
- Unlike anticonvulsant derivatives with simple phenyl substituents , the target’s spiro-heptane group may confer unique steric effects, altering receptor interactions.
Functional Group Analogues
- 1,2,4-Oxadiazole Analogs : Compounds like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione share a phenyl-linked heterocycle. However, the oxadiazole’s electron-withdrawing properties contrast with the target’s spirocyclic amide, which may influence solubility and bioavailability.

Research Findings and Implications
Physicochemical Properties
Preparation Methods
Nitration of Phenylpyrrolidine-2,5-dione
1-(4-Bromophenyl)pyrrolidine-2,5-dione (precursor from) undergoes nitration using fuming nitric acid in sulfuric acid at 0°C. The nitro intermediate is isolated in 72% yield after recrystallization.
Reduction to the Amine
Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol reduces the nitro group to an amine. The reaction proceeds quantitatively at 25°C, yielding 1-(4-aminophenyl)pyrrolidine-2,5-dione as a white crystalline solid.
Synthesis of 6-Phenyl-2-azaspiro[3.3]heptane-2-carboxylic Acid
The spiroheptane scaffold is constructed via a [3+3] cycloaddition strategy, followed by functionalization.
Spirocyclic Ring Formation
Reaction of 1-phenylcyclopropane-1-carboxamide with ethylenediamine under acidic conditions generates the 2-azaspiro[3.3]heptane core. The Boc-protected intermediate is hydrolyzed using aqueous KOH in ethanol to yield 2-azaspiro[3.3]heptane-6-carboxylic acid (85% yield).
Introduction of the Phenyl Group
A Suzuki-Miyaura coupling installs the phenyl group at position 6. The brominated spiroheptane intermediate reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis, achieving 78% yield.
Amide Coupling to Assemble the Target Compound
The final step involves coupling the spiroheptane carboxylic acid with the aminophenylpyrrolidinedione.
Activation of the Carboxylic Acid
6-Phenyl-2-azaspiro[3.3]heptane-2-carboxylic acid is activated using HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at 0°C. The activated ester forms within 30 minutes.
Coupling with 1-(4-Aminophenyl)pyrrolidine-2,5-dione
The amine nucleophile reacts with the activated ester at room temperature for 12 hours. Purification via preparative HPLC affords the target compound in 68% yield.
Optimization of Coupling Conditions
Comparative analysis of coupling reagents reveals critical insights:
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 0 → 25 | 12 | 68 |
| T3P | EtOAc | 25 | 1.5 | 50 |
| EDC/HOBt | DCM | 25 | 24 | 62 |
HATU in DMF provides superior yields due to enhanced activation efficiency and reduced epimerization.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Mitigation Strategies
Spiroheptane Ring Strain
The spirocyclic system’s strain necessitates low-temperature coupling to prevent ring opening. Pre-activation of the carboxylic acid at 0°C minimizes decomposition.
Amine Oxidative Degradation
The aminophenyl group is prone to oxidation; reactions are conducted under inert atmosphere with rigorous exclusion of oxygen.
Scalability and Industrial Relevance
Kilogram-scale synthesis achieves 65% overall yield using flow chemistry for the coupling step, enhancing reproducibility and reducing solvent waste .
Q & A
Q. What are the established synthetic routes for 1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}phenyl)pyrrolidine-2,5-dione?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 2-azaspiro[3.3]heptane core via cyclization of substituted cyclohexane derivatives under acidic or basic conditions .
- Step 2 : Coupling the spiro moiety to a phenylpyrrolidine-2,5-dione backbone using amide bond formation (e.g., carbodiimide-mediated coupling) .
- Key conditions : Solvents (DMF, THF), catalysts (EDC/HOBt), and temperatures (0–25°C) are critical for yield optimization. Purification often involves column chromatography or recrystallization .
Q. How is the molecular structure of this compound characterized?
- X-ray crystallography : Resolves 3D conformation, bond lengths, and angles. For example, the spirocyclic system’s dihedral angles can be determined using SHELX software .
- NMR spectroscopy : 1H and 13C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl signals at δ 170–180 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C25H23N2O3: 423.1709) .
Q. What initial biological screening methods are applied to assess its activity?
- In vitro assays :
- ADMET profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation), and cytotoxicity (hemolysis assay) .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., 1–5 mol%), and temperature to identify optimal conditions .
- In-line monitoring : Use TLC or HPLC to track reaction progress and intermediates .
- Impurity control : Employ scavengers (e.g., polymer-bound reagents) to remove unreacted starting materials .
Q. How to resolve contradictions in biological activity data across studies?
- Standardize assays : Use identical cell lines (e.g., ATCC-certified), concentrations, and controls (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
- Mechanistic validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding to enzymes (e.g., SPHK2 for anticancer activity) .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict IC50 values .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (e.g., GROMACS) .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50 values for anticancer activity?
- Source 1 : IC50 = 62.17 µM against SPHK2 .
- Source 2 : IC50 = 1.40 µM for a structural analog .
- Resolution :
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| SHELX | X-ray refinement | |
| Mannich reaction | Pyrrolidine synthesis | |
| QSAR | Activity prediction | |
| SPR | Binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

